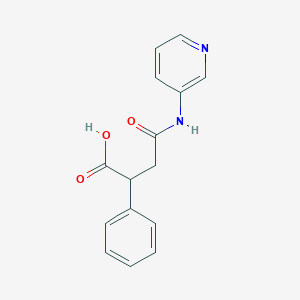
4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid, also known as KP372-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of N-substituted amino acids and has a molecular weight of 315.36 g/mol.
Mecanismo De Acción
The mechanism of action of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid involves the inhibition of HDAC activity, leading to the accumulation of acetylated histones and alteration of gene expression. This results in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid has a selective inhibitory effect on HDAC activity, with minimal toxicity to normal cells. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast, and colon cancer. 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid in lab experiments include its high potency and selectivity for HDAC inhibition, as well as its ability to induce apoptosis and differentiation in cancer cells. However, its limitations include its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid. One area of focus is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid analogs with improved pharmacokinetic properties and selectivity for HDAC inhibition. Additionally, further studies are needed to investigate the potential of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid in combination with other anticancer agents and to determine its efficacy in animal models of cancer.
Métodos De Síntesis
The synthesis of 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid involves a multi-step process starting with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with N-phenylglycine to obtain the desired compound, 4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid. The synthesis method has been optimized to provide a high yield of pure product.
Aplicaciones Científicas De Investigación
4-Oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising target for cancer therapy.
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
4-oxo-2-phenyl-4-(pyridin-3-ylamino)butanoic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14(17-12-7-4-8-16-10-12)9-13(15(19)20)11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20) |
Clave InChI |
ZOSYKSCQVRFSCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CN=CC=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NC2=CN=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
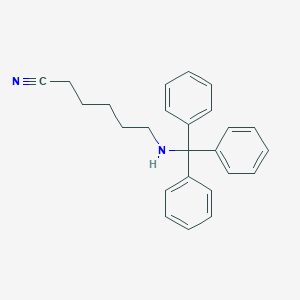
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)
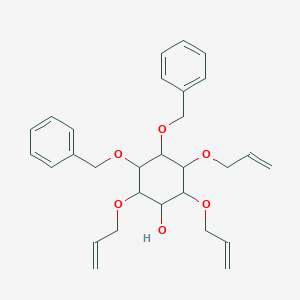
![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
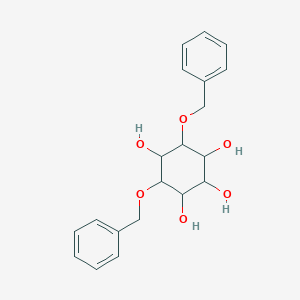

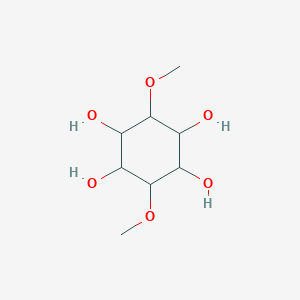
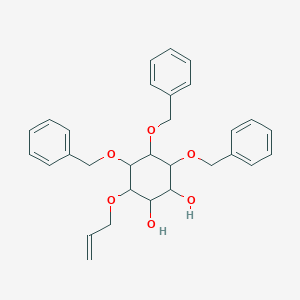
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)